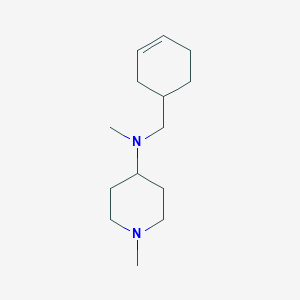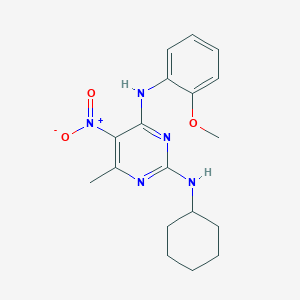![molecular formula C30H20F3N3 B5172640 2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound with potential applications in scientific research. This pyrazolo[1,5-a]pyrimidine derivative has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may exert its cytotoxic activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease by binding to their active sites.
Biochemical and Physiological Effects:
2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to exhibit cytotoxic activity against cancer cell lines. It has also been reported to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a cytotoxic agent against cancer cells. Another advantage is its ability to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease. However, a limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and exposure time for this compound in different cell types.
将来の方向性
For the study of 2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include investigating its potential as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to determine the optimal concentration and exposure time for this compound in different cell types. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cellular processes. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for scientific research.
合成法
The synthesis of 2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been reported in the literature. The synthesis involves the reaction of 2-aminobenzylamine, 1-naphthaldehyde, phenylacetic acid, and trifluoroacetic acid in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product.
科学的研究の応用
2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has potential applications in scientific research. It has been reported to exhibit cytotoxic activity against cancer cell lines. The compound has also been studied for its anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
特性
IUPAC Name |
2-benzyl-3-naphthalen-1-yl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F3N3/c31-30(32,33)27-19-25(22-13-5-2-6-14-22)34-29-28(24-17-9-15-21-12-7-8-16-23(21)24)26(35-36(27)29)18-20-10-3-1-4-11-20/h1-17,19H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDIERSJPNRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=CC(=NC3=C2C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)



![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)